molecular formula C13H10Cl3NO B7814227 2,2,2-Trichloro-1-(5-p-tolyl-1H-pyrrol-2-yl)ethanone

2,2,2-Trichloro-1-(5-p-tolyl-1H-pyrrol-2-yl)ethanone

Cat. No.: B7814227
M. Wt: 302.6 g/mol
InChI Key: YWBCPPYMGZLOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trichloro-1-(5-p-tolyl-1H-pyrrol-2-yl)ethanone is an organic compound characterized by the presence of a trichloromethyl group attached to a pyrrole ring substituted with a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(5-p-tolyl-1H-pyrrol-2-yl)ethanone typically involves the acylation of 5-p-tolyl-1H-pyrrole with 2,2,2-trichloroacetyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions . The reaction proceeds at room temperature and is typically completed within 24 hours, yielding the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(5-p-tolyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Grignard reagents (e.g., PhMgBr) in tetrahydrofuran (THF) at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 2,2-Dichloro-1-(5-p-tolyl-1H-pyrrol-2-yl)ethanone.

    Substitution: Various substituted ethanones depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trichloro-1-(5-p-tolyl-1H-pyrrol-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(5-p-tolyl-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-1-(5-p-tolyl-1H-pyrrol-2-yl)ethanone is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other trichloromethyl-substituted pyrroles and can lead to different applications and properties.

Properties

IUPAC Name

2,2,2-trichloro-1-[5-(4-methylphenyl)-1H-pyrrol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3NO/c1-8-2-4-9(5-3-8)10-6-7-11(17-10)12(18)13(14,15)16/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBCPPYMGZLOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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